molecular formula C18H16Cl2N4O B10955062 1-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)urea

1-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)urea

Cat. No.: B10955062
M. Wt: 375.2 g/mol
InChI Key: ARTINKFVFWDBJA-UHFFFAOYSA-N
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Description

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA typically involves the reaction of 5-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carbonitrile with 4-methylphenyl isocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane or 1,2-dichloroethane, under reflux conditions at elevated temperatures (around 80°C) to facilitate the formation of the desired urea derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2,6-dichlorobenzyl and 4-methylphenyl groups contributes to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C18H16Cl2N4O

Molecular Weight

375.2 g/mol

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C18H16Cl2N4O/c1-12-5-7-13(8-6-12)22-18(25)23-14-9-21-24(10-14)11-15-16(19)3-2-4-17(15)20/h2-10H,11H2,1H3,(H2,22,23,25)

InChI Key

ARTINKFVFWDBJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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